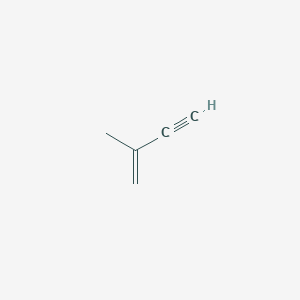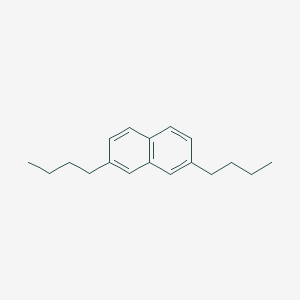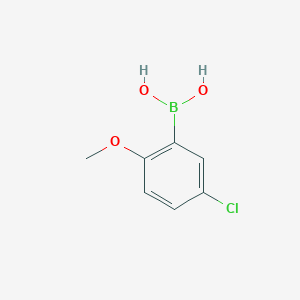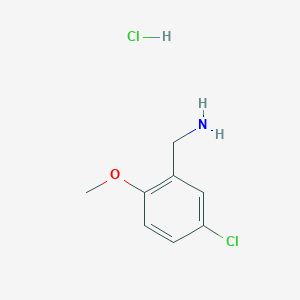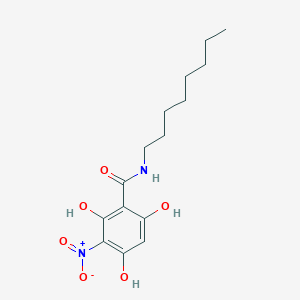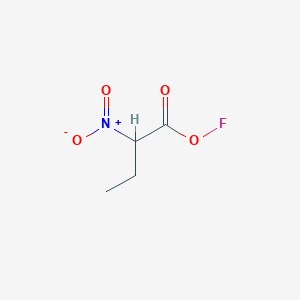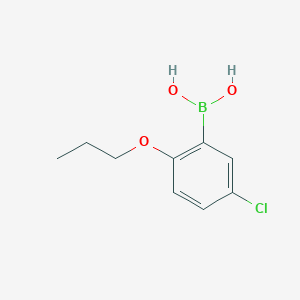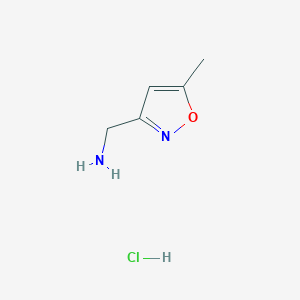
(5-Methylisoxazol-3-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylisoxazol-3-YL)methanamine hydrochloride, also known as 5-Methylisoxazole-3-methanamine hydrochloride, is a synthetic organic compound belonging to the class of isoxazoles. It is an important organic intermediate used in organic synthesis and is also used in the production of various pharmaceuticals and agrochemicals. This compound has been studied extensively for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its future directions.
Scientific Research Applications
Organic Synthesis and Material Science
One area of application is in the synthesis of novel organic compounds. For instance, the compound has been used in the synthesis of derivatives with potential biological activities. A study by Rajanarendar et al. (2015) achieved the synthesis of novel 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones via a nitro-nitrite rearrangement utilizing vinylogous nitroaldol adducts. These compounds were evaluated for their molecular properties, predicting potential as drug-like molecules (Rajanarendar et al., 2015).
Biochemical Research
In biochemical research, derivatives of (5-Methylisoxazol-3-YL)methanamine hydrochloride have shown promise. For example, iron(III) complexes incorporating this moiety have been studied for their photocytotoxicity and potential in cellular imaging under red light. Basu et al. (2014) synthesized iron(III) catecholates with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives, demonstrating significant photocytotoxic effects in red light on various cell lines, pointing to potential applications in photodynamic therapy (Basu et al., 2014).
Antimicrobial and Antifungal Applications
Compounds derived from this compound have been explored for their antimicrobial and antifungal properties. Rajanarendar et al. (2010) synthesized a series of derivatives and evaluated their efficacy against various bacterial and fungal strains, demonstrating good activity and suggesting potential for the development of new antimicrobial agents (Rajanarendar et al., 2010).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-2-5(3-6)7-8-4;/h2H,3,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPVDXJVBWNBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

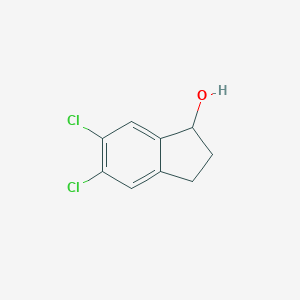
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

